4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide
Description
4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a tert-butyl group attached to the benzene ring and a chloropyridinyl group attached to the amide nitrogen
Properties
IUPAC Name |
4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,3)12-6-4-11(5-7-12)15(20)19-13-8-9-14(17)18-10-13/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHDBOLHSJGEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-3-Aminopyridine Derivatives
The tert-butyl carbamate-protected intermediate, tert-butyl (6-chloropyridin-3-yl)carbamate , is a pivotal precursor. Its preparation involves lithiation of 6-chloropyridine followed by electrophilic quenching. For instance, lithiation with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at -78°C enables regioselective functionalization at the pyridine’s 4-position. Subsequent iodination with iodine yields tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate with yields averaging 32–33% after purification via silica gel chromatography.
Deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., HCl in dioxane) furnishes 6-chloro-3-aminopyridine. This step is quantitative but requires careful pH control to prevent decomposition.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Activation of 4-tert-butylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a classical approach. Reaction with 6-chloro-3-aminopyridine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C affords the target benzamide. This method, while straightforward, is limited by the moisture sensitivity of acid chlorides and potential side reactions with sterically hindered amines.
Coupling Reagent-Assisted Synthesis
Modern approaches employ coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/ Hydroxybenzotriazole). For example, a protocol adapted from potassium channel opener syntheses involves:
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Dissolving 4-tert-butylbenzoic acid (1.0 equiv) and 6-chloro-3-aminopyridine (1.2 equiv) in DCM.
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Adding HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at 0°C.
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Stirring at room temperature for 12–16 hours.
This method achieves yields >85% with minimal epimerization, attributed to HATU’s ability to stabilize reactive intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reaction homogeneity. Lower temperatures (0–5°C) during acid chloride formation prevent premature decomposition, while room-temperature coupling minimizes energy input without compromising efficiency.
Stoichiometry and Catalysis
Excess amine (1.2–1.5 equiv) ensures complete consumption of the activated carboxylic acid. Catalytic DMAP (4-Dimethylaminopyridine) accelerates acylation in EDCl-mediated reactions, though it is unnecessary with HATU due to its intrinsic activating properties.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparisons
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM | 72 | 95 |
| HATU Coupling | HATU, DIPEA | 88 | 99 |
| EDCl/HOBt | EDCl, HOBt, DMAP | 78 | 97 |
HATU-mediated coupling outperforms traditional methods in both yield and purity, likely due to superior activation kinetics.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis has been demonstrated using continuous flow chemistry, where pre-activated 4-tert-butylbenzoyl chloride is mixed with 6-chloro-3-aminopyridine in a microreactor at 50°C. This approach reduces reaction time to <1 hour and improves safety by minimizing intermediate handling .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tert-butyl group and the pyridine ring.
Coupling Reactions: The benzamide can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups on the benzamide core.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzamides, including 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide, have shown significant antimicrobial properties. A study highlighted the synthesis of novel benzamides and their evaluation against various microbial strains. Compounds with similar structures exhibited promising antibacterial and antifungal activities, suggesting that this compound could be effective against pathogens like Staphylococcus aureus and Candida albicans .
2. Anti-tubercular Activity
In the search for new anti-tubercular agents, a series of substituted benzamides were synthesized and tested for their efficacy against Mycobacterium tuberculosis. Although specific data on this compound is limited, related compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM. This suggests that similar derivatives could also exhibit effective anti-tubercular properties .
3. Anti-inflammatory Properties
Benzamide derivatives have been studied for their anti-inflammatory effects. Compounds structurally related to this compound have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This positions such compounds as potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Agrochemical Applications
1. Pesticidal Activity
The compound has potential applications in agrochemistry as a pesticide or herbicide. Research has demonstrated that benzamides substituted with pyridine or oxadiazole linkages exhibit significant larvicidal and fungicidal activities. For instance, compounds similar to this compound showed up to 100% larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L . This highlights its potential utility in pest control.
2. Herbicidal Activity
Further studies have indicated that benzamide derivatives can inhibit plant growth by targeting specific biochemical pathways within plants, making them suitable candidates for herbicides. The structural characteristics of this compound may enhance its herbicidal efficacy through selective action on weed species while minimizing damage to crops .
Case Study 1: Synthesis and Evaluation of Anti-tubercular Agents
A research team synthesized a series of benzamide derivatives, including those resembling this compound, and evaluated their anti-tubercular activity. The study found that several compounds exhibited IC50 values comparable to established treatments, indicating their potential as new therapeutic agents against tuberculosis .
Case Study 2: Development of Pesticidal Compounds
In another study focused on agricultural applications, researchers designed a range of benzamides linked with oxadiazole groups for insecticidal activity. Among these, compounds similar to this compound demonstrated remarkable insecticidal effects against common agricultural pests, suggesting a viable path for developing new pesticides .
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(6-chloropyridin-3-yl)benzamide: Lacks the tert-butyl group, which may affect its binding affinity and specificity.
4-tert-butyl-N-(pyridin-3-yl)benzamide: Lacks the chlorine atom, which can influence its reactivity and interactions.
Uniqueness
4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide is unique due to the presence of both the tert-butyl and chloropyridinyl groups
Biological Activity
4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including enzyme inhibition, receptor binding, and therapeutic applications. Various studies have explored its effectiveness against different biological targets, which will be summarized in detail.
Chemical Structure
The chemical structure of this compound is characterized by a tert-butyl group attached to a benzamide moiety, with a chlorinated pyridine ring. This structural configuration is crucial for its interaction with biological targets.
The mechanism of action for this compound involves its ability to bind selectively to certain enzymes and receptors, modulating their activity. While specific molecular targets remain to be fully elucidated, initial studies suggest that it may inhibit key enzymes involved in various metabolic pathways.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases and phosphatases, which are critical in cell signaling pathways. The inhibition constants (Ki values) for these interactions are being investigated to establish potency and selectivity.
Receptor Binding
The compound has also been assessed for its affinity towards various receptors. Preliminary data suggest that it interacts with G-protein coupled receptors (GPCRs), which play significant roles in mediating cellular responses to external stimuli. The binding affinity and specificity of this compound to these receptors are under ongoing investigation.
Anti-Tumor Activity
A study conducted by Kim et al. (2023) reported that derivatives of benzamide compounds similar to this compound demonstrated significant anti-tumor activity in vitro against various cancer cell lines. The study highlighted the potential for these compounds to act as lead candidates in cancer therapy development .
Anti-Microbial Properties
Another research effort focused on the anti-microbial properties of benzamide derivatives, including this compound. In vitro assays showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential application as an antibiotic agent .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the pyridine ring significantly influence the biological activity of benzamide derivatives. For example, substituents at specific positions on the pyridine ring altered enzyme inhibition profiles and receptor affinity, suggesting that careful structural modifications could enhance therapeutic efficacy .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-tert-butyl-N-(6-chloropyridin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Prepare the pyridine derivative via chlorination at the 6-position using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) .
- Step 2 : Couple the chloropyridine intermediate with 4-tert-butylbenzoic acid via amidation. Use coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .
- Optimization : Employ statistical design of experiments (DoE) to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs can identify critical parameters affecting yield .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodology :
- ¹H/¹³C NMR : Confirm regiochemistry of the chloropyridine ring and tert-butyl group integration. For example, the tert-butyl proton signal appears as a singlet at ~1.3 ppm .
- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-Cl vibrations (~550–850 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with exact mass matching theoretical values (e.g., calculated for C₁₆H₁₈ClN₂O: 313.1078) .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of This compound in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Reaction Path Search : Apply tools like the Artificial Force Induced Reaction (AFIR) method to simulate intermediate states and transition barriers .
- Validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in substitution reactions) .
Q. How should researchers resolve contradictions in reported biological activity data for analogs of this compound?
- Methodology :
- Meta-Analysis : Aggregate data from studies on structurally similar benzamides (e.g., trifluoromethyl analogs ). Adjust for variables like assay type (e.g., enzyme inhibition vs. cell viability).
- Dose-Response Studies : Replicate experiments using standardized protocols (e.g., IC₅₀ determination with triplicate measurements) .
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC calibration .
Q. What are the challenges in assessing the ecological toxicity of This compound, and how can they be addressed?
- Methodology :
- Tiered Testing : Begin with in silico QSAR models to predict biodegradability and bioaccumulation potential. Follow with Daphnia magna acute toxicity assays if computational flags arise .
- Soil Mobility Studies : Use column chromatography to simulate adsorption/desorption behavior in different soil types (e.g., loam vs. clay) .
- Limitations : Note that the absence of empirical ecotoxicity data (as seen in ) necessitates conservative handling protocols (e.g., waste neutralization before disposal).
Data Contradiction and Experimental Design
Q. How can researchers design experiments to validate conflicting hypotheses about the compound’s mechanism of action?
- Methodology :
- Factorial Design : Test interactions between variables (e.g., concentration, pH, co-solvents) using a 2³ factorial matrix to isolate confounding factors .
- Knockout Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., if the compound interacts with bacterial PPTase enzymes as proposed for analogs ).
- Negative Controls : Include structurally inert analogs (e.g., tert-butylbenzamide without the chloropyridine moiety) to rule out nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
